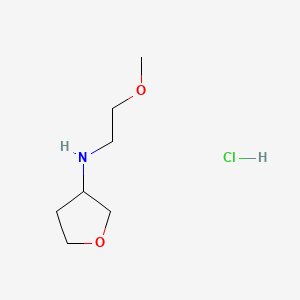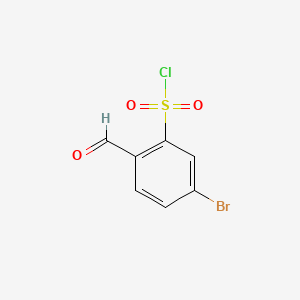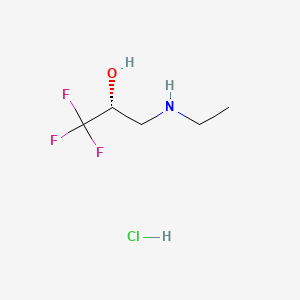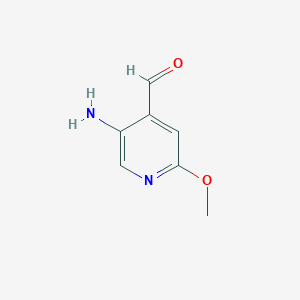
1-(Bromomethyl)-2-chloro-4-(difluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethyl)-2-chloro-4-(difluoromethoxy)benzene is an organic compound with the molecular formula C8H6BrClF2O It is a derivative of benzene, characterized by the presence of bromomethyl, chloro, and difluoromethoxy substituents on the benzene ring
Preparation Methods
The synthesis of 1-(Bromomethyl)-2-chloro-4-(difluoromethoxy)benzene typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative that has the desired substituents in place.
Bromination: The introduction of the bromomethyl group is achieved through bromination reactions. This can be done using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.
Chlorination: The chloro substituent can be introduced via chlorination reactions using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Difluoromethoxylation: The difluoromethoxy group is introduced through nucleophilic substitution reactions using difluoromethyl ethers or related reagents.
Industrial production methods may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-(Bromomethyl)-2-chloro-4-(difluoromethoxy)benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, to introduce additional substituents onto the ring.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding alcohols or carboxylic acids. Reduction reactions can convert the bromomethyl group to a methyl group.
Common reagents and conditions used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate).
Scientific Research Applications
1-(Bromomethyl)-2-chloro-4-(difluoromethoxy)benzene has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory, anti-cancer, or antimicrobial properties.
Material Science: The compound is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Organic Synthesis: It serves as a building block in organic synthesis, enabling the construction of more complex molecules for research and industrial purposes.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-2-chloro-4-(difluoromethoxy)benzene involves its reactivity with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophiles to form covalent bonds. The chloro and difluoromethoxy groups can influence the electronic properties of the benzene ring, affecting its reactivity in electrophilic aromatic substitution reactions. The compound’s effects are mediated through these interactions at the molecular level.
Comparison with Similar Compounds
1-(Bromomethyl)-2-chloro-4-(difluoromethoxy)benzene can be compared with similar compounds such as:
1-(Bromomethyl)-2-(difluoromethoxy)benzene: Lacks the chloro substituent, resulting in different reactivity and applications.
1-(Bromomethyl)-4-(trifluoromethoxy)benzene: Contains a trifluoromethoxy group instead of a difluoromethoxy group, leading to variations in chemical behavior.
1-(Bromomethyl)-2-chloro-4-(methoxy)benzene: Has a methoxy group instead of a difluoromethoxy group, affecting its electronic properties and reactivity.
These comparisons highlight the unique features of this compound, such as its specific substituent pattern and the resulting chemical properties.
Properties
Molecular Formula |
C8H6BrClF2O |
|---|---|
Molecular Weight |
271.48 g/mol |
IUPAC Name |
1-(bromomethyl)-2-chloro-4-(difluoromethoxy)benzene |
InChI |
InChI=1S/C8H6BrClF2O/c9-4-5-1-2-6(3-7(5)10)13-8(11)12/h1-3,8H,4H2 |
InChI Key |
FWPMPYWUAPUANU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)Cl)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(ethylamino)methyl]-1-methyl-1H-pyrazol-3-amine dihydrochloride](/img/structure/B13452898.png)

![2-{6-[2-(1,3-Oxazol-2-yl)ethyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-amine trihydrochloride](/img/structure/B13452905.png)

![[4-(Methoxymethyl)piperidin-4-yl]methanol](/img/structure/B13452910.png)


![(5-Aminospiro[2.3]hexan-5-yl)methanol](/img/structure/B13452922.png)

![(5R,6S)-Allyl 6-((R)-1-hydroxyethyl)-7-oxo-3-((R)-tetrahydrofuran-2-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B13452937.png)

![{[5-Bromo-2-(trifluoromethoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B13452951.png)

